molecular formula C5H11NO3S B1218691 Cyclopentyl sulfamate CAS No. 6053-67-4

Cyclopentyl sulfamate

Cat. No.: B1218691
CAS No.: 6053-67-4
M. Wt: 165.21 g/mol
InChI Key: QWODOYQWTQYIQP-UHFFFAOYSA-N
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Description

Sulfamates are known for applications in pharmaceuticals (e.g., anticonvulsants) and agrochemicals due to their stability and bioactivity . However, the absence of direct data on cyclopentyl sulfamate necessitates comparisons with structurally or functionally related compounds from the evidence, such as sulfonamides, isocyanates, and cyclopentyl derivatives.

Properties

CAS No.

6053-67-4

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

cyclopentyl sulfamate

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8)

InChI Key

QWODOYQWTQYIQP-UHFFFAOYSA-N

SMILES

C1CCC(C1)OS(=O)(=O)N

Canonical SMILES

C1CCC(C1)OS(=O)(=O)N

Synonyms

cyclopentyl sulfamate
cyclopentyl sulfamate sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group and Reactivity
  • Cyclopentyl Isocyanate (C₆H₉NO): Functional Group: Isocyanate (-NCO). Reactivity: Highly reactive, used in polymer synthesis (e.g., polyurethanes) and as a pharmaceutical intermediate . Comparison: Unlike sulfamates, isocyanates are electrophilic and prone to nucleophilic attack, making them less stable in biological systems. Cyclopentyl sulfamate’s sulfamate group would offer greater hydrolytic stability .
  • Sulfamethoxazole-Related Compounds (e.g., Sulfanilamide, C₆H₈N₂O₂S): Functional Group: Sulfonamide (-SO₂NH₂). Reactivity: Sulfonamides act as antibiotics by inhibiting bacterial folate synthesis. Their activity hinges on the sulfonamide moiety’s ability to mimic para-aminobenzoic acid (PABA) . Comparison: Sulfamates (e.g., hypothetical this compound) share a sulfur-based functional group but differ in bioactivity. Sulfamates may exhibit distinct pharmacological targets, such as carbonic anhydrase inhibition .
2.2 Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight Key Functional Group Primary Applications
This compound* C₅H₁₁NO₃S 165.21 (hypothetical) Sulfamate (-O-SO₃NH₂) Pharmaceuticals (inferred)
Cyclopentyl Isocyanate C₆H₉NO 111.14 Isocyanate (-NCO) Polymers, agrochemicals
Sulfanilamide C₆H₈N₂O₂S 172.20 Sulfonamide (-SO₂NH₂) Antibiotics
Penoxsulam C₁₆H₁₄F₅N₅O₄S 483.36 Sulfonamide (-SO₂NH) Herbicide

*Hypothetical values based on sulfamate derivatives.

Key Research Findings

  • Synthetic Utility : Cyclopentylamine (CAS 1003-03-8) is a precursor for cyclopentyl derivatives, suggesting possible routes to synthesize this compound via sulfamation reactions .
  • Safety Profiles : Cyclopentyl isocyanide (>98% purity) requires stringent handling due to toxicity , whereas sulfamates generally exhibit lower acute toxicity, favoring pharmaceutical use.
  • Biological Activity: Sulfonamides like Penoxsulam target acetolactate synthase in plants , while sulfamates may inhibit enzymes such as carbonic anhydrase in humans, indicating divergent mechanistic pathways.

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